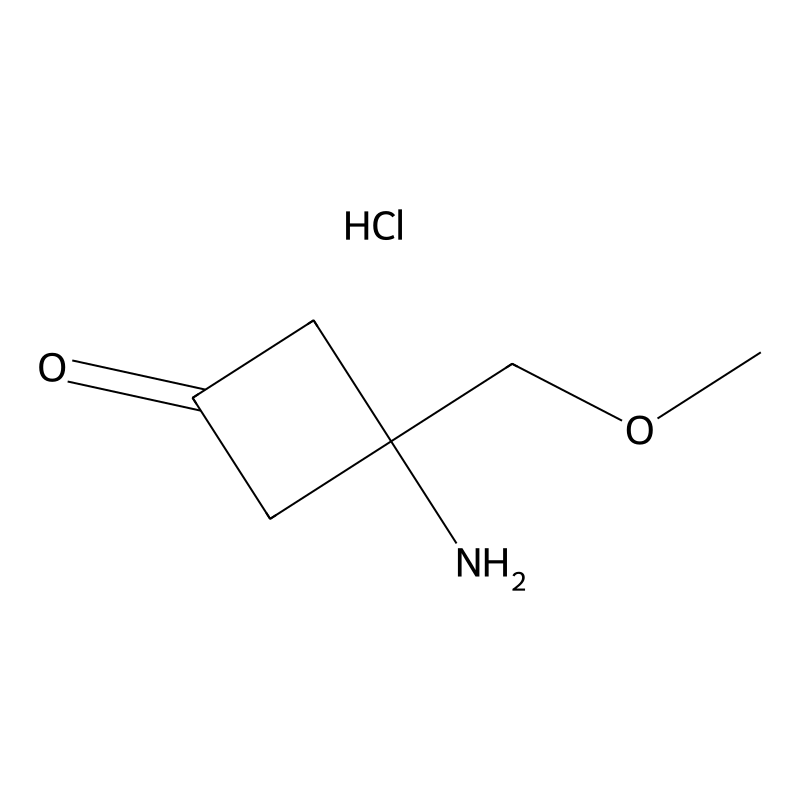

3-amino-3-(methoxymethyl)cyclobutan-1-onehydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride is a chemical compound characterized by a cyclobutanone ring that is substituted with an amino group and a methoxymethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research, particularly in medicinal chemistry and organic synthesis. The compound's hydrochloride form enhances its solubility in water, facilitating its use in biological studies and applications.

- Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The methoxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under acidic or basic conditions.

The major products formed from these reactions include nitroso or nitro derivatives from oxidation, alcohol derivatives from reduction, and a range of substituted cyclobutanone derivatives from substitution reactions.

Research indicates that 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride possesses potential biological activities. It has been investigated for its role as a biochemical probe to study enzyme mechanisms and may exhibit therapeutic properties such as anti-inflammatory and antimicrobial effects. The compound's mechanism of action likely involves interactions with specific molecular targets, including enzymes and receptors, leading to modulation of biological pathways.

The synthesis of 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

- Preparation: Reacting a methoxymethyl-substituted cyclobutanone with an amine source under acidic conditions.

- Reaction Conditions: Careful control of temperature and pH is essential to optimize yield and purity.

- Industrial Production: For large-scale synthesis, techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride has diverse applications in scientific research:

- Chemistry: Serves as a building block for synthesizing more complex molecules.

- Biology: Used in studies investigating enzyme mechanisms and cellular processes.

- Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.

- Industry: Acts as an intermediate in pharmaceutical synthesis and the development of novel materials.

The interaction studies involving 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride focus on its binding affinity to various biological targets. These studies assess how the compound influences enzymatic activity or receptor interactions, which could provide insights into its potential therapeutic applications. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride. Notable examples include:

- 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylic acid hydrochloride

- 3-(methoxymethyl)cyclobutan-1-amine

- 3-amino-3-methylcyclobutan-1-one

Uniqueness

The uniqueness of 3-amino-3-(methoxymethyl)cyclobutan-1-one hydrochloride lies in its specific substitution pattern on the cyclobutanone ring. This structural feature imparts distinct chemical reactivity and biological properties compared to similar compounds. Its ability to participate in diverse